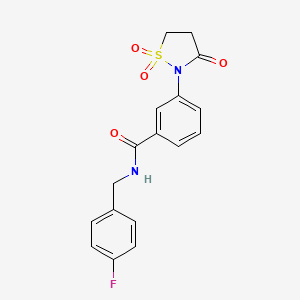

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide

Description

3-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzamide group attached to a fluorobenzyl moiety and a 1,1-dioxido-3-oxoisothiazolidin-2-yl group, making it a subject of interest for chemists and researchers alike.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4S/c18-14-6-4-12(5-7-14)11-19-17(22)13-2-1-3-15(10-13)20-16(21)8-9-25(20,23)24/h1-7,10H,8-9,11H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRNRTIWJTWTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide typically involves multiple steps, starting with the preparation of the isothiazolidinone core This can be achieved through the cyclization of appropriate thiocarbonyl compounds under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide may serve as a probe or inhibitor in studies involving enzyme activity or protein interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzamide

2-phenylisothiazolidin-3-one-1,1-dioxides

Uniqueness: 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide stands out due to its specific structural features, such as the presence of the fluorobenzyl group, which can influence its reactivity and biological activity

Biological Activity

The compound 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C14H14F N3O3S

- Molecular Weight : 313.34 g/mol

This compound features a benzamide moiety substituted with a 4-fluorobenzyl group and a dioxidoisothiazolidine ring, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes or receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have demonstrated that benzamide derivatives can inhibit bacterial growth by targeting cell wall synthesis or disrupting membrane integrity.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibitory against Gram-positive bacteria | |

| Related Benzamide Derivative | Inhibitory against Kv1.3 channels |

Cytotoxicity and Toxicological Studies

Toxicological assessments are critical in determining the safety profile of new compounds. The acute toxicity of related compounds has been evaluated using zebrafish embryos, which serve as a model organism for assessing developmental toxicity.

| Compound | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| 10f | 20.58 | Low toxicity |

| 10a | 14.44 | Moderate toxicity |

These studies suggest that while some derivatives exhibit low toxicity, further investigation is needed to fully characterize the safety and efficacy of the target compound.

Synthesis and Testing

A study published in International Journal of Molecular Sciences explored various benzamide derivatives, including those structurally similar to our compound. The authors reported significant antifungal activity against Botrytis cinerea, with some compounds achieving an EC50 of 14.44 μg/mL, indicating promising potential for agricultural applications .

In Vitro Studies

In vitro assays have shown that related compounds can exhibit potent inhibitory activity against ion channels such as Kv1.3, which is relevant in autoimmune diseases. These findings highlight the potential therapeutic applications of benzamide derivatives in managing conditions like multiple sclerosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.